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Compound of Interest

Compound Name: Ulixertinib

Cat. No.: B1684335

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ulixertinib (also known as
BVD-523), a first-in-class, potent, and selective inhibitor of extracellular signal-regulated
kinases 1 and 2 (ERK1/2). Ulixertinib is an investigational small molecule that targets the
terminal node of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical
cascade often dysregulated in various human cancers.[1][2][3] This guide details its chemical
structure, physicochemical and pharmacological properties, mechanism of action, and relevant
experimental protocols.

Chemical Structure and Physicochemical Properties

Ulixertinib is an orally available, ATP-competitive, and reversible inhibitor of ERK1 and ERK2.
[4][5][6] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of Ulixertinib
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Property Value Reference

N-[(1S)-1-(3-chlorophenyl)-2-
hydroxyethyl]-4-[5-chloro-2-

IUPAC Name (propan-2-ylamino)-4- [4]
pyridinyl]-1H-pyrrole-2-
carboxamide

BVD-523, VRT752271, ERK
Synonyms S [4107118]
inhibitor BVD-523

Molecular Formula C21H22CI2N402 [4]
Molecular Weight 433.33 g/mol [61[7]
CAS Number 869886-67-9 41171

CC(C)NC1=NC=C(C(=C1)C2=
SMILES CNC(=C2)C(=O)N--INVALID-  [4]
LINK--C3=CC(=CC=C3)CI)Cl

Appearance White to off-white solid [7]

Pharmacology and Mechanism of Action

Ulixertinib is a highly selective inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1).[9][10] The
MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation,
differentiation, and survival.[1][11] In many cancers, this pathway is constitutively activated due
to mutations in upstream proteins like BRAF and RAS.[11][12]

By targeting the most distal kinase in this cascade, ERK1/2, Ulixertinib offers a therapeutic
strategy to potentially overcome resistance mechanisms that can develop with inhibitors
targeting upstream components like BRAF or MEK.[11][13] Upon administration, Ulixertinib
prevents the activation of ERK-mediated signaling, leading to the inhibition of tumor cell
proliferation and survival.[1][4]

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway in oncology. Ulixertinib acts
by directly inhibiting the kinase activity of ERK1 and ERK2, thereby preventing the
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Ulixertinib.

Pharmacodynamics: In Vitro Potency

Ulixertinib demonstrates potent inhibition of ERK1/2 kinase activity and downstream signaling,

as well as potent anti-proliferative effects in cancer cell lines with MAPK pathway mutations.

Table 2: In Vitro Potency of Ulixertinib

Target/Assay Value Cell Line/System Reference
ERK1 (Ki) <0.3nM Recombinant Enzyme  [13][14]
ERK2 (Ki) 0.04 £0.02 nM Recombinant Enzyme  [13][14][15]
ERK2 (ICso) <0.3nM Recombinant Enzyme  [7][16]
pRSK Inhibition (ICso) 140 nM A375 Melanoma Cells  [16][17]
Cell Proliferation

o 180 nM A375 Melanoma Cells  [16][17]
Inhibition (ICso)
Cell Proliferation )

o 62.7 nM BT40 Glioma Cells [18]
Inhibition (ICso)
MAPK Reporter Assay BT40 & DKFZ-BT66

~10 nM [18]
(ICs0) Cells
Pharmacokinetics

Preclinical studies in animal models have characterized the pharmacokinetic profile of

Ulixertinib.

Table 3: Preclinical Pharmacokinetic Parameters of Ulixertinib
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. . Clearan
Bioavail
) . ce Vss Referen
Species Route Tmax (h)  ti/2 (h) ability )
(mL/min  (L/kg) ce
(%)
Ikg)
Mouse \Y, - 1.0-25 - 6.24 0.56 [19][20]
0.50 - [19][20]
PO 1.0-25 >92 - -
0.75 [21]
Rat \Y, - 1.0-25 - 1.67 0.36 [19][20]
0.50 - [19][20]
PO 1.0-25 >92 - -
0.75 [21]
Dog \Y; - 1.0-25 - 15.5 1.61 [19][20]
[19][20]
PO 2.0 1.0-2.5 34
[21]

Experimental Protocols

Detailed methodologies for key assays are crucial for reproducing and building upon existing
research.

ERK2 Kinase Inhibition Assay (RapidFire Mass
Spectrometry)

This protocol describes a method to determine the ICso of Ulixertinib against recombinant
ERK2 enzyme.

Objective: To measure the concentration-dependent inhibition of ERK2 kinase activity by
Ulixertinib.

Materials:
e Recombinant MEK-activated ERK2 enzyme[16][17]

o Substrate: Erktide peptide (IPTTPITTTYFFFK)[16]
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e ATP (Adenosine triphosphate)[16]

e Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgClz, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v)
CHAPS[16][17]

 Ulixertinib (test compound) dissolved in DMSO
o 384-well polypropylene plates

o RapidFire Mass Spectrometry platform[16]
Procedure:

e Compound Plating: Prepare a 12-point serial dilution of Ulixertinib in DMSO (e.g., from 100
MM down to 0.1 nM). Dispense the compound solutions into a 384-well plate. The final
DMSO concentration in the assay should be 1%.[16][17]

e Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in assay buffer.[16][17]
e Enzyme Addition: Dispense 10 pL of the ERK2 solution into each well of the compound plate.

e Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the
compound to bind to the enzyme.[16]

o Reaction Initiation: Prepare a substrate solution containing 16 uM Erktide and 120 pM ATP in
assay buffer. Add 10 pL of this solution to each well to start the kinase reaction.[16]

e Reaction Incubation: Incubate the plate at room temperature. The reaction is linear over
time, and the ICso remains constant for incubation times =10 minutes.[13]

o Detection: Analyze the plate on a RapidFire Mass Spectrometry platform to measure the
levels of unphosphorylated (substrate) and phosphorylated (product) Erktide.[16]

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
DMSO controls. Determine the 1Cso value by fitting the data to a four-parameter logistic
dose-response curve.
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Caption: Experimental workflow for the in vitro ERK2 kinase inhibition assay.
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Cell Proliferation Assay (A375 Cell Line)

This protocol describes a method to determine the anti-proliferative activity of Ulixertinib on
the BRAF V600E-mutant A375 human melanoma cell line.

Objective: To measure the ICso of Ulixertinib for inhibiting the proliferation of A375 cells.

Materials:

A375 human melanoma cell line[16][17]

Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-
Glutamine[16][17]

Ulixertinib (test compound) dissolved in DMSO
384-well black, clear-bottom tissue culture plates
Fixation and Staining Solution: 12% formaldehyde in PBS containing Hoechst 33342 dye[17]

Automated imaging system (e.g., Cellomics ArrayScan™ VTI)[16]

Procedure:

Cell Seeding: Culture A375 cells according to standard protocols. Harvest cells and dispense
them into 384-well plates at a density of 200 cells per well in 40 L of culture medium.[16]
[17]

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO-.
[16][17]

Compound Addition: Prepare a 12-point serial dilution of Ulixertinib. Add the compound
solutions to the cell plates using an acoustic dispenser to achieve final concentrations
ranging from, for example, 30 uM down to 0.03 nM. The final DMSO concentration should be
<0.3%.[17]

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[16][17]
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o Cell Fixation and Staining: Add 20 pL of the fixation and staining solution to each well (for a
final formaldehyde concentration of 4%). Incubate for 30 minutes at room temperature.[17]

e Washing: Gently wash the wells with PBS.

e Imaging and Analysis: Acquire images of the cell nuclei using an automated imaging system.
Quantify the number of cells per well based on the Hoechst-stained nuclei.

o Data Analysis: Calculate the percent inhibition of cell proliferation for each compound
concentration relative to DMSO-treated controls. Determine the 1Cso value by fitting the data
to a suitable dose-response model.

Clinical Development Summary

Ulixertinib is being investigated in multiple clinical trials for the treatment of advanced solid
tumors and hematological malignancies.[8][9][10] Clinical studies have evaluated its safety,
tolerability, pharmacokinetics, and anti-tumor activity.[11] The recommended Phase 2 dose
(RP2D) in adults was established at 600 mg twice daily.[11][22] Trials have focused on patient
populations with tumors harboring activating mutations in the MAPK pathway, such as BRAF,
NRAS, or KRAS mutations.[8][23] Evidence of clinical activity, including partial responses, has
been observed in patients with various cancers, including melanomas refractory to prior BRAF
and/or MEK inhibitor therapy.[21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Facebook [cancer.gov]

2. biomed-valley.com [biomed-valley.com]

3. researchgate.net [researchgate.net]

4. Ulixertinib | C21H22CI2N402 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.selleckchem.com/datasheet/ulixertinib-bvd-523-vrt752271-S785405-DataSheet.html
https://www.benchchem.com/product/b1684335?utm_src=pdf-body
https://www.mycancergenome.org/content/drugs/ulixertinib/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9210
https://adisinsight.springer.com/drugs/800037542
https://aacrjournals.org/cancerdiscovery/article/8/2/184/6164/First-in-Class-ERK1-2-Inhibitor-Ulixertinib-BVD
https://aacrjournals.org/cancerdiscovery/article/8/2/184/6164/First-in-Class-ERK1-2-Inhibitor-Ulixertinib-BVD
https://pmc.ncbi.nlm.nih.gov/articles/PMC11639582/
https://www.mycancergenome.org/content/drugs/ulixertinib/
https://clinicaltrials.gov/study/NCT04488003?cond=(CARDIOFACIOCUTANEOUS%20SYNDROME)%20OR%20(MAP2K1)&rank=1
https://www.researchgate.net/publication/323344326_Prediction_of_Human_Pharmacokinetics_of_Ulixertinib_a_Novel_ERK12_Inhibitor_from_Mice_Rats_and_Dogs_Pharmacokinetics
https://pmc.ncbi.nlm.nih.gov/articles/PMC11639582/
https://www.benchchem.com/product/b1684335?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ulixertinib
https://biomed-valley.com/ulixertinib/
https://www.researchgate.net/figure/Structural-representation-of-ulixertinib_fig1_322032510
https://pubchem.ncbi.nlm.nih.gov/compound/Ulixertinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the
Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nim.nih.gov]

6. go.drugbank.com [go.drugbank.com]
7. medchemexpress.com [medchemexpress.com]
8. ulixertinib - My Cancer Genome [mycancergenome.org]

9. ulixertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

10. Ulixertinib - BioMed Valley Discoveries - AdisInsight [adisinsight.springer.com]
11. aacrjournals.org [aacrjournals.org]

12. hrcak.srce.hr [hrcak.srce.hr]

13. aacrjournals.org [aacrjournals.org]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. selleckchem.com [selleckchem.com]

17. selleckchem.com [selleckchem.com]

18. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated
protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC
[pmc.ncbi.nlm.nih.gov]

19. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from
Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nim.nih.gov]

20. Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor | ADMET and DMPK
[pub.iapchem.org]

21. researchgate.net [researchgate.net]

22. Phase Il Study of Ulixertinib in Children and Young Adults with Tumors Harboring
Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the
NCI-COG Pediatric MATCH Trial - PMC [pmc.ncbi.nlm.nih.gov]

23. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [Ulixertinib: A Technical Guide on its Chemical Structure,
Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684335#the-chemical-structure-and-properties-of-
ulixertinib]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28939558/
https://pubmed.ncbi.nlm.nih.gov/28939558/
https://go.drugbank.com/drugs/DB13930
https://www.medchemexpress.com/VRT752271.html
https://www.mycancergenome.org/content/drugs/ulixertinib/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9210
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9210
https://adisinsight.springer.com/drugs/800037542
https://aacrjournals.org/cancerdiscovery/article/8/2/184/6164/First-in-Class-ERK1-2-Inhibitor-Ulixertinib-BVD
https://hrcak.srce.hr/file/282247
https://aacrjournals.org/mct/article/16/11/2351/146150/Targeting-the-MAPK-Signaling-Pathway-in-Cancer
https://www.researchgate.net/publication/321853787_First-in-Class_ERK12_Inhibitor_Ulixertinib_BVD-523_in_Patients_with_MAPK_Mutant_Advanced_Solid_Tumors_Results_of_a_Phase_I_Dose-Escalation_and_Expansion_Study
https://www.researchgate.net/figure/Pharmacokinetics-and-pharmacodynamics-of-ulixertinib-Plasma-concentrations-of_fig2_321853787
https://www.selleckchem.com/products/ulixertinib-bvd-523-vrt752271.html
https://www.selleckchem.com/datasheet/ulixertinib-bvd-523-vrt752271-S785405-DataSheet.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013652/
https://pubmed.ncbi.nlm.nih.gov/29470718/
https://pubmed.ncbi.nlm.nih.gov/29470718/
https://pub.iapchem.org/ojs/index.php/admet/article/view/437
https://pub.iapchem.org/ojs/index.php/admet/article/view/437
https://www.researchgate.net/publication/323344326_Prediction_of_Human_Pharmacokinetics_of_Ulixertinib_a_Novel_ERK12_Inhibitor_from_Mice_Rats_and_Dogs_Pharmacokinetics
https://pmc.ncbi.nlm.nih.gov/articles/PMC11639582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11639582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11639582/
https://clinicaltrials.gov/study/NCT04488003?cond=(CARDIOFACIOCUTANEOUS%20SYNDROME)%20OR%20(MAP2K1)&rank=1
https://www.benchchem.com/product/b1684335#the-chemical-structure-and-properties-of-ulixertinib
https://www.benchchem.com/product/b1684335#the-chemical-structure-and-properties-of-ulixertinib
https://www.benchchem.com/product/b1684335#the-chemical-structure-and-properties-of-ulixertinib
https://www.benchchem.com/product/b1684335#the-chemical-structure-and-properties-of-ulixertinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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